molecular formula C9H6F4N2O3 B8290431 N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide

N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide

Cat. No. B8290431
M. Wt: 266.15 g/mol
InChI Key: SANWVXNJRUHMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide is a useful research compound. Its molecular formula is C9H6F4N2O3 and its molecular weight is 266.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide

Molecular Formula

C9H6F4N2O3

Molecular Weight

266.15 g/mol

IUPAC Name

N-[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H6F4N2O3/c1-4(16)14-7-3-6(10)5(9(11,12)13)2-8(7)15(17)18/h2-3H,1H3,(H,14,16)

InChI Key

SANWVXNJRUHMBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of N-(3-fluoro-4-trifluoromethyl-phenyl)-acetamide (0.663 g, 3.00 mmol) and sulfuric acid (3 mL) was added dropwise a solution of potassium nitrate (0.607 g, 6.00 mmol) and conc. sulfuric acid (3 mL) at 0° C. The reaction mixture was stirred for 1 h at 0° C. and then slowly pipetted into ice/water with stirring. The resulting precipitate was collected and dried in vacuo to yield the titled compound (0.648 g, 81% yield) as a single regioisomer. The compound did not yield MS data. 1H NMR (600 MHz, CDCl3): 10.67 (br s, 1H), 8.86 (d, J=12.9 Hz, 1H), 8.57 (d, J=7.2 Hz, 1H), 2.35 (s, 3H).
Quantity
0.663 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.607 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.